1,3,5,2,4,6-trioxatriborinane

Description

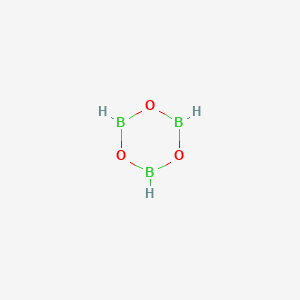

1,3,5,2,4,6-Trioxatriborinane, also known as boroxine, is a six-membered heterocyclic compound composed of three boron atoms and three oxygen atoms in a cyclic arrangement. Its derivatives are widely used in organic synthesis, polymer chemistry, and materials science due to their dynamic covalent bonding properties and tunable reactivity . Substitutents on the boron atoms (e.g., alkyl, aryl, or alkoxy groups) significantly influence the compound's stability, solubility, and functional applications.

Properties

CAS No. |

289-56-5 |

|---|---|

Molecular Formula |

B3H3O3 |

Molecular Weight |

83.5 g/mol |

IUPAC Name |

1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/B3H3O3/c1-4-2-6-3-5-1/h1-3H |

InChI Key |

BRTALTYTFFNPAC-UHFFFAOYSA-N |

Canonical SMILES |

B1OBOBO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification process is also scaled up using preparative HPLC systems to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 can undergo various chemical reactions, including:

Oxidation: This peptide can be oxidized at specific amino acid residues, such as methionine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Standard amino acid derivatives are used in SPPS to introduce substitutions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.

Scientific Research Applications

Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 has a wide range of applications in scientific research:

Neurobiology: It is used to study the role of PACAP in neuronal signaling and neuroprotection.

Endocrinology: Researchers use this peptide to investigate its effects on hormone secretion and regulation.

Pharmacology: It serves as a tool to explore the mechanisms of action of PACAP receptors and their potential as drug targets.

Medicine: Potential therapeutic applications include neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.

Mechanism of Action

Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 exerts its effects by binding to PACAP receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, which mediate its physiological effects.

Comparison with Similar Compounds

Key Research Findings

Vitrimer Design : Tribenzaldehyde-boroxine cross-linkers enable room-temperature healing in PDMS elastomers (307% elongation at break) .

Synthetic Utility : Trimethylboroxine achieves 99% yield in microwave-assisted reactions for heteroaromatic compounds .

Hydrolytic Resistance: Imino-boroxine networks resist hydrolysis better than boronic ester counterparts due to thermodynamic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.